molecular formula C11H8Cl2N2O B3035393 6-(2,6-Dichlorobenzyl)-3-pyridazinol CAS No. 320419-52-1

6-(2,6-Dichlorobenzyl)-3-pyridazinol

Cat. No.: B3035393
CAS No.: 320419-52-1
M. Wt: 255.1 g/mol
InChI Key: DOWKCCAXQRAWGQ-UHFFFAOYSA-N
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Description

6-(2,6-Dichlorobenzyl)-3-pyridazinol is a chemical compound that features a pyridazine ring substituted with a 2,6-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dichlorobenzyl)-3-pyridazinol typically involves the reaction of 2,6-dichlorobenzyl chloride with a pyridazine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microchannel reactors can enhance the efficiency of the reaction by providing better control over reaction parameters such as temperature and residence time.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dichlorobenzyl)-3-pyridazinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2,6-Dichlorobenzyl)-3-pyridazinol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,6-Dichlorobenzyl)-3-pyridazinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzyl chloride
  • 2,6-Dichlorobenzyl alcohol
  • 2,6-Dichlorobenzyl bromide

Uniqueness

6-(2,6-Dichlorobenzyl)-3-pyridazinol is unique due to its specific substitution pattern and the presence of the pyridazine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-9-2-1-3-10(13)8(9)6-7-4-5-11(16)15-14-7/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWKCCAXQRAWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NNC(=O)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,6-Dichlorobenzyl)-3-pyridazinol

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